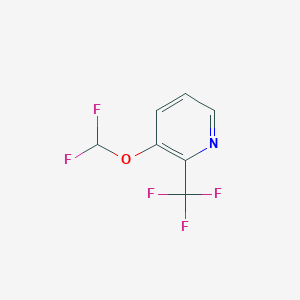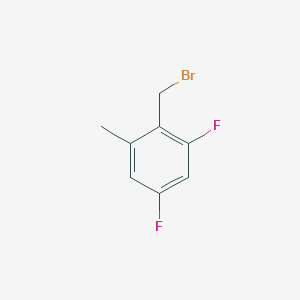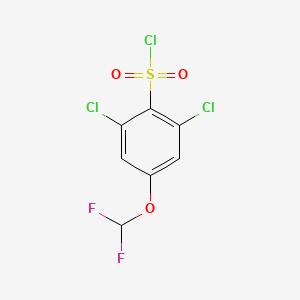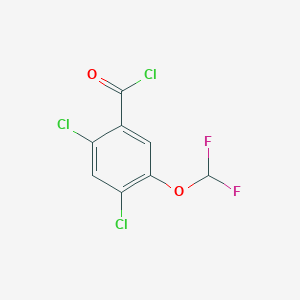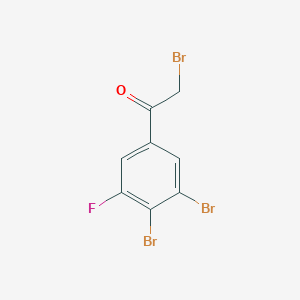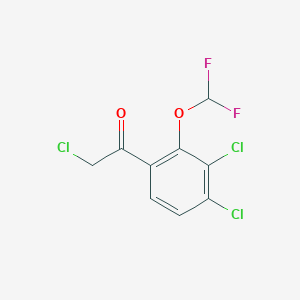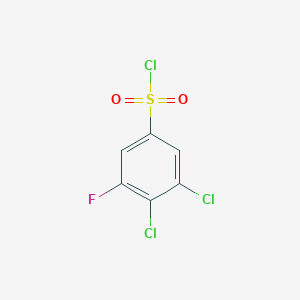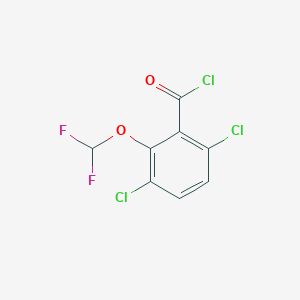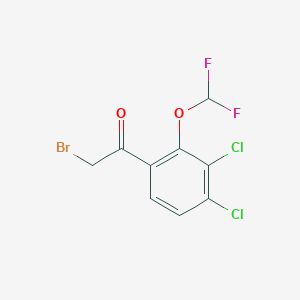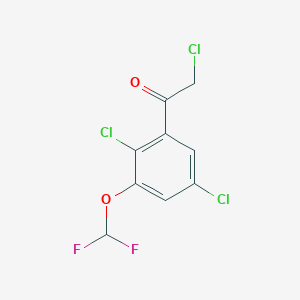
(R)-(5-((2-hydroxy-1-phenylethyl)amino)pyridin-3-yl)boronic acid
Übersicht
Beschreibung
“®-(5-((2-hydroxy-1-phenylethyl)amino)pyridin-3-yl)boronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two oxygen atoms and one carbon atom . They were first synthesized in 1860 by Edward Frankland . Boronic acids are considered Lewis acids, having a pKa value of 4–10 . They have unique physicochemical and electronic characteristics, and they are also considered bioisosteres of carboxylic acids .
Molecular Structure Analysis
Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids . Despite boron having interesting similarities with carbon, boronic acids have unique characteristics .
Chemical Reactions Analysis
Boronic acids have been employed for a number of biomedical applications . They have been used in sensors and drug delivery . Sensing occurs primarily through the formation of boronate esters with 1,2- or 1,3-diols present on the substrate .
Physical And Chemical Properties Analysis
Boronic acids have unique physicochemical and electronic characteristics . They are considered Lewis acids . Despite boron having interesting similarities with carbon, boronic acids have unique characteristics .
Wissenschaftliche Forschungsanwendungen
Development of Novel Pharmaceutical Compounds
Boronic acid derivatives have been utilized in the development of proteasome inhibitors, which are significant in cancer treatment. For instance, CEP-18770, a novel proteasome inhibitor with a boronic-acid-based structure, has shown promise in early clinical evaluations as an anticancer agent. Its pharmacokinetics were studied using a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method, highlighting the drug's potential in treating cancer patients with solid tumors or multiple myeloma (Sala et al., 2010).
Analytical Methods
In the realm of analytical chemistry, boronic acids have been instrumental in developing methods for detecting and quantifying biological and chemical compounds. For example, the degradation behavior of Bortezomib, a boronic acid-based proteasome inhibitor used in multiple myeloma treatment, was studied under clinical use conditions, providing insights into its stability and shelf life (Bolognese et al., 2009).
Material Science and Catalysis
Boronic acids play a crucial role in material science, especially in forming boronic ester bonds. A study on tetraarylpentaborates formed from the reaction of arylboronic acids with an aryloxorhodium complex showcased the versatility of boronic acids in creating complex structures with potential applications in catalysis and material science (Nishihara et al., 2002).
Enzyme Inhibition for Therapeutic Targets
Boronic acids have been explored as enzyme inhibitors, providing a pathway to develop new therapeutic agents. A significant example includes the synthesis and study of 2-hydroxy-3-imidazo[1,2-a]pyridin-3-yl-2-phosphonopropionic acid, which showed selective inhibition of Rab geranylgeranyl transferase, presenting a potential strategy for targeting diseases associated with protein prenylation (McKenna et al., 2010).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
[5-[[(1R)-2-hydroxy-1-phenylethyl]amino]pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BN2O3/c17-9-13(10-4-2-1-3-5-10)16-12-6-11(14(18)19)7-15-8-12/h1-8,13,16-19H,9H2/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSNHXZNADHAAR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)NC(CO)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(C1=CC(=CN=C1)N[C@@H](CO)C2=CC=CC=C2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



